![molecular formula C23H19N3O3S B2442954 4-acetyl-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895003-35-7](/img/structure/B2442954.png)
4-acetyl-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-acetyl-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, also known as AMT-130, is a small interfering RNA (siRNA) therapeutic agent that is currently being developed for the treatment of Huntington's disease.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Pyridine Derivatives Synthesis and Antimicrobial Studies: The synthesis of pyridine derivatives, including those similar to 4-acetyl-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, has been explored. These compounds have been found to possess significant antimicrobial activity, offering potential in the development of new antimicrobial agents (Patel & Agravat, 2009).
Anticancer Applications
- Cobalt(II) Complexes Synthesis and Anticancer Activity: The synthesis of Co(II) complexes involving compounds similar to 4-acetyl-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide has been reported. These complexes exhibit fluorescence properties and have shown potential in anticancer activities, particularly in human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Antioxidant Activities
- Endophytic Streptomyces Sp. and New Benzamide Derivatives: The discovery of new benzamide derivatives from endophytic Streptomyces, which are structurally related to 4-acetyl-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, shows promising antimicrobial and antioxidant activities. This highlights the potential for these compounds in pharmacological applications (Yang et al., 2015).
Potential in Receptor Binding and Kinase Inhibition
- VEGFR-2 Kinase Inhibitor: Compounds structurally related to 4-acetyl-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. This suggests their potential in the treatment of cancers and other diseases associated with VEGF signaling (Borzilleri et al., 2006).
properties
IUPAC Name |
4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-15(27)17-8-10-18(11-9-17)22(28)26(14-16-5-4-12-24-13-16)23-25-21-19(29-2)6-3-7-20(21)30-23/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBKFIXFZLOXTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2442871.png)
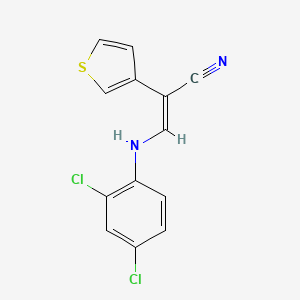
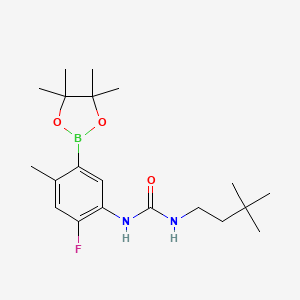

![N-methyl-N-[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2442877.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2442879.png)
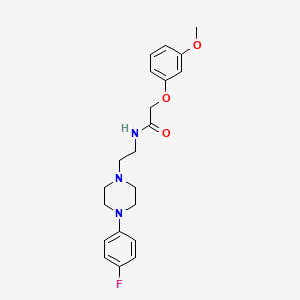
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(phenoxymethyl)furan-2-carboxylate](/img/structure/B2442881.png)
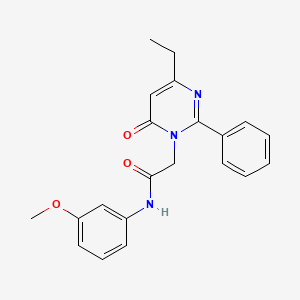

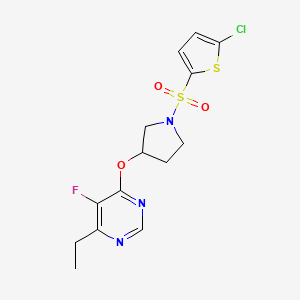
![ethyl 2-{4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl}-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2442891.png)
![(6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2442893.png)
